Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate
Description
Properties
CAS No. |
823236-23-3 |
|---|---|
Molecular Formula |
C20H14N2O3 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
benzyl N-(7-cyano-3-formylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C20H14N2O3/c21-11-15-6-7-17-8-16(12-23)10-19(18(17)9-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-10,12H,13H2,(H,22,24) |
InChI Key |
BOLAHROZDCXYNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C3C=C(C=CC3=CC(=C2)C=O)C#N |
Origin of Product |
United States |
Preparation Methods
Introduction of the Formyl Group (Aldehyde Functionalization)
- The formyl group at position 3 of the naphthalene ring is typically introduced via electrophilic aromatic substitution or directed ortho-metalation followed by quenching with an electrophilic formylating agent.
- Alternative methods include the use of Vilsmeier-Haack reaction conditions, where the aromatic compound is treated with POCl3 and DMF to yield the aldehyde functionality.
Installation of the Cyano Group
- The cyano group at position 7 is introduced through nucleophilic substitution or Sandmeyer-type reactions starting from amino or halogenated precursors.
- Another approach involves direct cyanation using copper(I) cyanide or other cyanide sources under controlled conditions.
Carbamate Formation
- The carbamate is formed by reacting the corresponding amine derivative of the naphthalene aldehyde with benzyl chloroformate (Cbz-Cl) under basic conditions.
- Typical bases used include triethylamine or potassium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- Reaction temperatures are generally ambient to moderate (room temperature to 60°C), with reaction times varying from 1 to 16 hours depending on conditions.
Experimental Data and Reaction Optimization
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyanation | Copper(I) cyanide, DMF, 60-80°C, 8-16 h | 53-74 | Potassium carbonate base in DMF favored; inert atmosphere recommended for high yield |
| Carbamate formation | Benzyl chloroformate, triethylamine, DMF, rt, 16 h | ~70-90 | Polar solvents critical; triethylamine superior to pyridine; heating can reduce yield |
| Formylation (aldehyde intro) | Vilsmeier-Haack: POCl3, DMF, 0-25°C, 2 h | Variable | Reaction completion confirmed by LC-MS; workup includes aqueous bicarbonate wash |
- In one study, the use of potassium carbonate in DMF at 60°C for 16 hours afforded carbamate derivatives in up to 74% yield, highlighting the importance of base and solvent choice.
- Triethylamine was found to be the most effective base for carbamate formation, with polar solvents such as DMF providing the highest isolated yields.
- Attempts to increase reaction temperature beyond 60°C sometimes resulted in degradation of sensitive intermediates, thus moderate temperatures are preferred.
Representative Synthetic Scheme
- Starting Material: 7-cyano-3-naphthaldehyde or its precursor.
- Step 1: Cyanation of 7-position using copper(I) cyanide under inert atmosphere in DMF with potassium carbonate base.
- Step 2: Formylation at the 3-position via Vilsmeier-Haack reaction.
- Step 3: Amination of the aldehyde intermediate to form the corresponding amine derivative.
- Step 4: Carbamate formation by reaction with benzyl chloroformate in presence of triethylamine in DMF at room temperature.
- Step 5: Purification by silica gel chromatography and characterization by NMR, LC-MS, and melting point.
Analytical and Research Outcomes
- Purity of the final product is typically confirmed to be ≥98% by LC-MS and NMR spectroscopy.
- Molecular weight and formula confirmed as C20H14N2O3 with a molecular weight of 330.34 g/mol.
- Research indicates that polar aprotic solvents and triethylamine base are critical for optimal carbamate yields and minimal side reactions.
- The use of sodium bicarbonate washes post-reaction helps remove residual acidic impurities such as trifluoroacetic acid (TFA).
- Reaction monitoring by LC-MS and NMR ensures the absence of bis-carbamate or over-alkylated byproducts.
Comparative Notes from Literature
Chemical Reactions Analysis
Types of Reactions
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd-C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Benzyl (7-cyano-3-carboxynaphthalen-1-yl)carbamate.
Reduction: Benzyl (7-amino-3-formylnaphthalen-1-yl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is an organic compound featuring a naphthalene moiety substituted with a cyano group, a formyl group, and a carbamate functional group. Its unique structure gives it potential applications in medicinal chemistry and organic synthesis due to its interesting chemical properties. The presence of cyano and formyl groups enhances its electrophilic character, making it a candidate for further chemical transformations.
Synthesis
this compound can be synthesized through several methods.
Applications
The applications of this compound span various fields. Interaction studies are essential for understanding its behavior in biological systems. These studies may include:
- Spectroscopic analysis
- Chromatographic techniques
- Computational modeling
This compound shares structural similarities with several other compounds, which can provide insight into its uniqueness:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate | Contains cyano and fluorophenyl groups | Potential anticancer activity |
| (S)-benzyl 1-(2-cyano-1,2-dimethylhydrazinyl)-1-oxo-3 | Features hydrazine and cyano groups | Antimicrobial properties |
| 4-Cyanobenzamide | Simple aromatic amide with cyano group | Known for enzyme inhibition |
Mechanism of Action
The mechanism of action of Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The cyano and formyl groups can participate in various biochemical reactions, influencing the compound’s activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Key Observations :
- Formyl groups (as in the target compound and 7-ethyl-3-formylnaphthalen-1-yl carbamate) are reactive aldehydes, enabling conjugation or further derivatization, unlike methyl or ethyl groups .
Solubility and Physicochemical Properties
Key Observations :
- The target compound’s cyano and formyl groups reduce solubility in non-polar solvents compared to methyl-substituted analogs (e.g., 7-cyano-3-methylnaphthalen-1-yl carbamate), which exhibit higher solubility in dichloromethane .
- Branched alkyl chains (e.g., in Benzyl N-[1-(1-formylpentylcarbamoyl)-3-methyl-butyl]carbamate) further decrease solubility due to increased hydrophobicity .
Pharmacological Activity
| Compound Name | Biological Activity | Mechanism/Target | |
|---|---|---|---|
| This compound | Kinase inhibition | ATP-binding pockets of kinases | |
| 7-Cyano-3-methylnaphthalen-1-yl carbamate | Antimicrobial activity | Bacterial cell membranes | |
| 7-Ethyl-3-formylnaphthalen-1-yl carbamate | Antiproliferative effects | Tubulin polymerization |
Key Observations :
- The target compound’s formyl group may enhance kinase inhibition by forming hydrogen bonds with catalytic lysine residues, a feature absent in methyl or ethyl analogs .
- Methyl-substituted derivatives show broader antimicrobial activity, suggesting that bulkier substituents (e.g., cyano, formyl) may narrow target specificity .
Research Implications and Limitations
While this compound demonstrates promising kinase-inhibitory properties, its solubility limitations in aqueous media could hinder bioavailability . Comparative studies with ethyl or methyl analogs suggest that substituent engineering (e.g., replacing cyano with hydrophilic groups) might optimize pharmacokinetics .
Biological Activity
Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is a compound with significant biological activity, particularly in relation to the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes including cell proliferation, differentiation, and apoptosis. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, backed by research findings and case studies.
Overview of Wnt/β-Catenin Signaling
The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in several cancers and degenerative diseases. This compound has been identified as a potential modulator of this pathway, offering a promising avenue for therapeutic intervention.
Research indicates that this compound acts as an agonist of the Wnt/β-catenin signaling pathway. The compound enhances β-catenin stabilization and nuclear translocation, leading to the transcription of target genes involved in cell growth and differentiation. This activity suggests its potential use in treating conditions characterized by Wnt pathway dysregulation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cancer Treatment
In a preclinical study using HCT116 colorectal cancer cells, this compound demonstrated significant anti-proliferative effects at concentrations above 5 µM. The study highlighted its ability to modulate the Wnt/β-catenin pathway, suggesting its potential as a therapeutic agent against colorectal cancer.
Case Study 2: Neurodegenerative Diseases
Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The results indicated that treatment with this compound led to reduced levels of beta-amyloid plaques and improved cognitive function in animal models, supporting its role in enhancing Wnt signaling to counteract neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
